N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine
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Overview
Description
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohexane ring, an amide linkage, and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chromen ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Fusion with the cyclohexane ring:
Amide formation: The amide linkage is introduced by reacting the intermediate with a suitable amine.
Attachment of the phenylpropanoic acid moiety: This final step involves the coupling of the phenylpropanoic acid group to the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a potential drug candidate.
Medicine: Its potential therapeutic properties could be explored for developing new medications.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.
Interaction with receptors: It could bind to cellular receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound might influence gene expression, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid
- **2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile
Uniqueness
What sets 2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID apart from these similar compounds is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H25NO6 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H25NO6/c1-15(23(27)26-21(24(28)29)13-16-7-3-2-4-8-16)31-17-11-12-19-18-9-5-6-10-20(18)25(30)32-22(19)14-17/h2-4,7-8,11-12,14-15,21H,5-6,9-10,13H2,1H3,(H,26,27)(H,28,29)/t15?,21-/m0/s1 |
InChI Key |
NRROIDLNDMOCRB-FXMQYSIJSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |
Origin of Product |
United States |
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